molecular formula C25H32ClN3O B12722116 Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(2-(diethylamino)ethyl)-4,6-dimethyl-7-phenyl-, monohydrochloride CAS No. 122807-54-9

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(2-(diethylamino)ethyl)-4,6-dimethyl-7-phenyl-, monohydrochloride

Cat. No.: B12722116
CAS No.: 122807-54-9
M. Wt: 426.0 g/mol
InChI Key: TWOAPIWAIMOKSM-UHFFFAOYSA-N
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Description

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(2-(diethylamino)ethyl)-4,6-dimethyl-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a pyrrolo ring fused to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrrole derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one is studied for its potential effects on various biological systems. It may interact with specific receptors or enzymes, influencing cellular processes.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic and sedative properties, and this compound may offer similar benefits with unique advantages.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate their activity, leading to changes in neuronal signaling and overall brain function.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one stands out due to its unique chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

CAS No.

122807-54-9

Molecular Formula

C25H32ClN3O

Molecular Weight

426.0 g/mol

IUPAC Name

9-[2-(diethylamino)ethyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride

InChI

InChI=1S/C25H31N3O.ClH/c1-5-26(6-2)15-16-27-22-14-10-13-21-24(20-11-8-7-9-12-20)19(4)28(25(21)22)18(3)17-23(27)29;/h7-14,18H,5-6,15-17H2,1-4H3;1H

InChI Key

TWOAPIWAIMOKSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)CC(N2C(=C(C3=C2C1=CC=C3)C4=CC=CC=C4)C)C.Cl

Origin of Product

United States

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